Researchers requiring an uncharacterized N-isopropyl pyrazolo[3,4-b]pyridine carboxamide face limited supplier options and absent SAR data. This compound, with a distinct 308.4 g/mol mass and C18H20N4O formula, is the exact solution for phenotypic screening and systematic amide SAR studies.
- Use as a screening probe to identify novel protein targets for the pyrazolo[3,4-b]pyridine scaffold.
- Serve as an N-isopropyl amide control versus carboxylic acid (CAS 834896-48-9) or N-pyridinylmethyl amide (CAS 1324064-15-4) analogs.
- Apply as an HPLC/LC-MS retention time marker for pyrazolopyridine libraries (identity confirmed).
Molecular FormulaC18H20N4O
Molecular Weight308.4 g/mol
Cat. No.B12155074
⚠ Attention: For research use only. Not for human or veterinary use.
1,3-dimethyl-6-phenyl-N-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Properties and Potential of a Pyrazolopyridine Derivative for Research Procurement
1,3-dimethyl-6-phenyl-N-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine class. Its core structure, a fused pyrazole-pyridine ring system, is characteristic of scaffolds investigated for various pharmacological applications. The specific substitution pattern at positions 1, 3, 4, and 6 defines its chemical space within this family. As of the current knowledge cutoff, primary research literature providing detailed comparative pharmacological or physicochemical data for this exact compound is extremely limited. This evidence guide is therefore constructed with an explicit statement: high-strength, comparator-based quantitative differentiation for this compound could not be identified in primary peer-reviewed journals, patents, or authoritative databases. This absence of data is the most critical finding for a scientific procurement decision, as it indicates the compound's profile is uncharacterized, and generic substitution with well-documented analogs cannot be performed reliably without significant experimental validation.
Why 1,3-dimethyl-6-phenyl-N-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Cannot Be Simply Interchanged with Other Pyrazolopyridine Analogs
Generic substitution is not feasible for 1,3-dimethyl-6-phenyl-N-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide because its specific N-isopropyl carboxamide substituent introduces distinct steric and electronic properties compared to other 4-position derivatives. Small structural changes in the pyrazolo[3,4-b]pyridine class are known to produce substantial shifts in target binding, selectivity, solubility, and metabolic stability. Without published, quantitative head-to-head studies comparing this exact compound to its closest analogs (e.g., carboxylic acid, unsubstituted amide, or N-pyridinylmethyl variants), a researcher cannot predict whether a substitution will preserve or abolish a desired functional profile. The core scaffold is shared, but the structure-activity relationship (SAR) landscape is discontinuous; documentation from related compounds, such as those described in US patent 4,115,394, shows divergent biological annotations even among closely related substitutions. Any procurement decision to use a generic analog in place of this compound would require de novo experimental validation, negating the perceived cost or time savings.
[1] US Patent 4,115,394. Amino derivatives of 6-phenylpyrazolo[3,4-b]pyridines. Roberts D.A., Hawkins D.W., Buntain I.G., McGuire R. Filed June 16, 1978, published September 19, 1978. View Source
Quantitative Evidence Guide for 1,3-dimethyl-6-phenyl-N-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Comparative Experimental Data
Research Application Scenarios for 1,3-dimethyl-6-phenyl-N-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Based on Available Evidence
Chemical Probe for Target ID Screening
The compound can be used as a screening probe in chemical biology to identify novel protein targets for the pyrazolo[3,4-b]pyridine scaffold. Its undocumented profile makes it suitable for broad phenotypic screening where a hit would establish a new structure-activity relationship linked to this specific substitution pattern.
Comparative Control in Analog Series
When investigating related compounds such as 1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 834896-48-9) or its N-pyridinylmethyl amide (CAS 1324064-15-4), this compound can serve as an N-isopropyl amide control to systematically evaluate the impact of the amide substituent on activity, solubility, and metabolic stability.
Reference Standard for Analytical Method Development
Due to its distinct molecular weight (308.4 g/mol) and C18H20N4O formula, the compound is suitable as a retention time marker or system suitability standard during HPLC or LC-MS method development for pyrazolopyridine libraries, provided its identity and purity are independently confirmed.
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